molecular formula C7H6BrFO2 B8284065 2-Bromo-3-fluoro-5-hydroxybenzyl alcohol

2-Bromo-3-fluoro-5-hydroxybenzyl alcohol

Katalognummer: B8284065
Molekulargewicht: 221.02 g/mol
InChI-Schlüssel: UNUBNCHUYWNZHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-fluoro-5-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H6BrFO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-hydroxybenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method is the bromination of 3-fluoro-5-hydroxybenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes:

    Bromination: Introduction of the bromine atom into the benzyl alcohol derivative.

    Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-3-fluoro-5-hydroxybenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Bromo-3-fluoro-5-hydroxybenzaldehyde or 2-Bromo-3-fluoro-5-hydroxybenzoic acid.

    Reduction: Formation of 3-fluoro-5-hydroxybenzyl alcohol or 2-Bromo-5-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-fluoro-5-hydroxybenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-fluoro-5-hydroxybenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-5-fluorobenzyl alcohol: Similar structure but lacks the hydroxyl group at the 3-position.

    3-Bromo-2-fluorobenzyl alcohol: Similar structure but with different positions of bromine and fluorine atoms.

Uniqueness

2-Bromo-3-fluoro-5-hydroxybenzyl alcohol is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzene ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H6BrFO2

Molekulargewicht

221.02 g/mol

IUPAC-Name

4-bromo-3-fluoro-5-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrFO2/c8-7-4(3-10)1-5(11)2-6(7)9/h1-2,10-11H,3H2

InChI-Schlüssel

UNUBNCHUYWNZHL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CO)Br)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.